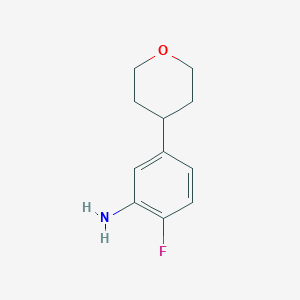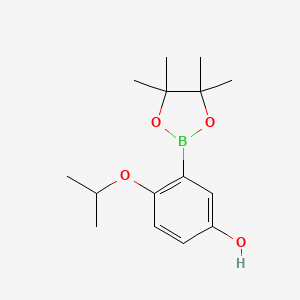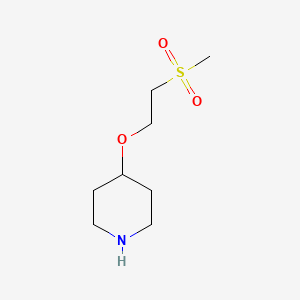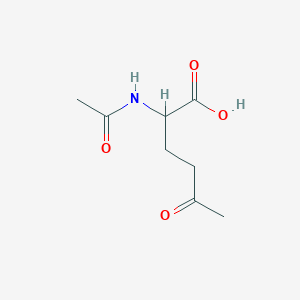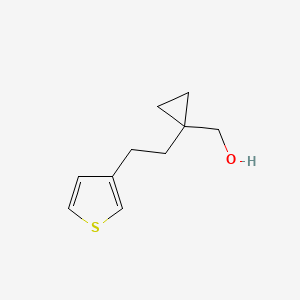
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 1-methyl-1H-pyrazol-3-yl substituent.
Preparation Methods
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine typically involves the following steps :
Starting Materials: The synthesis begins with pyrazolecarbaldehydes.
Key Reaction: The Corey–Chaikowsky cyclopropanation of α,β-unsaturated Weinreb amides is a crucial step in the synthesis.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure high diastereoselectivity.
Yield: The overall yield of the synthesis ranges from 32% to 60%, depending on the specific conditions and scale of the reaction.
Chemical Reactions Analysis
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Reagents and Conditions: Common reagents include hydrogen, oxidizing agents, and various nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets . The compound can modulate various biological pathways, depending on its structure and the specific substituents attached to the cyclopropyl and pyrazole rings. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine can be compared with other similar compounds, such as :
Tranylcypromine: An antidepressant that also features a cyclopropyl group.
Ticagrelor: A platelet aggregation inhibitor with a cyclopropyl moiety.
Hetaryl-substituted Cyclopropanes: These compounds have shown significant potential in medicinal chemistry, with applications as GPCR agonists, non-opioid analgesics, and other biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of electronic and structural variations, making it a versatile building block for drug design and other applications .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-3-2-8(10-11)7-4-6(7)5-9/h2-3,6-7H,4-5,9H2,1H3 |
InChI Key |
INULXODESPLMQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)


![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)

